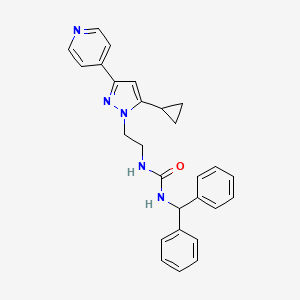

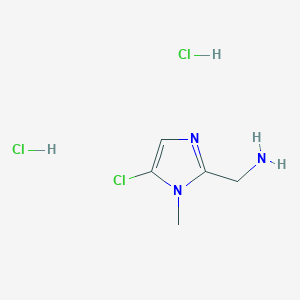

![molecular formula C16H27NO4 B2688152 N-Boc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid CAS No. 1335031-81-6](/img/structure/B2688152.png)

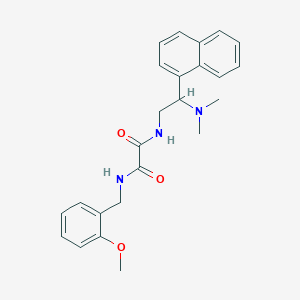

N-Boc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Boc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid is a chemical compound that belongs to the class of amino acids. It is commonly used in scientific research for its unique properties and potential applications.1.1]hept-2-yl]acetic acid, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

科学的研究の応用

Stereocontrolled Synthesis

N-Boc-protected bicyclic compounds serve as precursors in the synthesis of neuroexcitants and kainoid amino acids. The critical process involves intermolecular radical addition and nitrogen-directed homoallylic radical rearrangement, leading to the efficient entry into polysubstituted pyrrolidines and kainoid amino acids (Hodgson, Hachisu, & Andrews, 2005).

Peptide Synthesis

In peptide chemistry, N-Boc-protected amino acids facilitate the synthesis of β-oligopeptides, showcasing the versatility of these compounds in creating constrained peptide structures with potential biological applications. This process benefits from the selectivity and protection strategies that N-Boc groups offer, enabling controlled synthesis pathways (Abele, Seiler, & Seebach, 1999).

Catalytic Efficiency

The role of N-Boc in catalytic processes is highlighted by its use in N-tert-butoxycarbonylation of amines, showing its effectiveness and environmental friendliness as a catalyst for amine protection. This method underscores the importance of N-Boc-protected compounds in facilitating clean, efficient, and selective chemical transformations (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).

Chemoselectivity and Protecting Group Strategies

The utility of N-Boc groups extends to the selective protection of amines, allowing for the chemoselective N-Boc protection of various structurally diverse amines. This approach demonstrates the wide applicability of N-Boc-protected compounds in synthetic chemistry, enabling the preparation of complex molecules without unwanted side reactions (Akbari, Heydari, Ma'mani, & Hosseini, 2010).

Enhancing Synthetic Methodologies

N-Boc-protected amino acids are central to developing new synthetic methodologies, including the rapid synthesis of derivatives for use in opioid peptidomimetics. These methodologies emphasize the role of N-Boc-protected compounds in creating pharmacologically active molecules, showcasing their critical role in medicinal chemistry (Bender, Griggs, Gao, Trask, Traynor, & Mosberg, 2015).

特性

IUPAC Name |

2-[(1R,2S,5S)-6,6-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-bicyclo[3.1.1]heptanyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO4/c1-14(2,3)21-13(20)17-16(9-12(18)19)7-6-10-8-11(16)15(10,4)5/h10-11H,6-9H2,1-5H3,(H,17,20)(H,18,19)/t10-,11+,16-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJFDLTLKTPHASU-USBNGQNGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(C1C2)(CC(=O)O)NC(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]2CC[C@@]([C@@H]1C2)(CC(=O)O)NC(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-ethylphenyl)ethanediamide](/img/structure/B2688069.png)

![(5Z)-2-methylsulfanyl-5-[(2-pyrazol-1-ylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B2688070.png)

![2-[(4-Chlorophenyl)methyl]benzaldehyde](/img/structure/B2688077.png)

![2-[3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2688078.png)

![N-[[5-(1-Hydroxyethyl)-6-methylpyridin-2-yl]methyl]but-2-ynamide](/img/structure/B2688087.png)